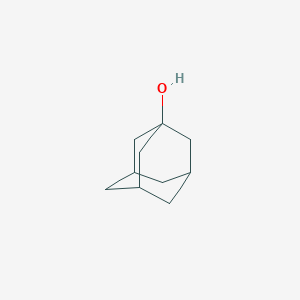

1-Adamantanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

adamantan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLNJDMHDJRNFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10227620 | |

| Record name | 1-Adamantanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-95-6 | |

| Record name | 1-Adamantanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Adamantanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Adamantanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Adamantanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Adamantanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo[3.3.1.13,7]decan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ADAMANTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9J0B0C8ZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1-Adamantanol from Adamantane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 1-Adamantanol, a key intermediate in the synthesis of various pharmaceuticals and advanced materials, from adamantane (B196018). The document details direct oxidation methods and a two-step bromination-hydrolysis route, presenting quantitative data, experimental protocols, and visual diagrams of the reaction pathways.

Core Synthesis Pathways

The synthesis of 1-Adamantanol from adamantane can be broadly categorized into two main approaches: direct oxidation of the adamantane core and a two-step sequence involving the formation of a 1-haloadamantane intermediate followed by hydrolysis. The choice of pathway often depends on the desired scale, purity requirements, and available reagents and equipment.

Pathway 1: Direct Oxidation of Adamantane

Direct functionalization of the tertiary C-H bonds of adamantane offers a more atom-economical route to 1-Adamantanol. Several methods have been developed to achieve this selective oxidation.

One of the most effective methods for the direct hydroxylation of adamantane is through "dry ozonation" on silica (B1680970) gel.[1] This procedure involves adsorbing adamantane onto silica gel and then treating it with ozone at low temperatures. This method demonstrates high selectivity for the tertiary position, yielding 1-Adamantanol in good yields. Other direct oxidation methods involve the use of various oxidizing agents in the presence of catalysts. For instance, oxidation of adamantane in concentrated sulfuric acid can produce 1-adamantanol, although this can be followed by dehydration and rearrangement to form other products.[2] Biocatalytic approaches using microorganisms or isolated enzymes, such as cytochrome P450 monooxygenases, have also been explored for the regioselective hydroxylation of adamantane to 1-adamantanol.[3]

Pathway 2: Bromination of Adamantane followed by Hydrolysis

A common and reliable laboratory-scale synthesis of 1-Adamantanol involves a two-step process: the bromination of adamantane to yield 1-bromoadamantane (B121549), followed by its hydrolysis.

The bromination of adamantane can be readily achieved by reacting it with elemental bromine.[4] This reaction proceeds selectively at the tertiary bridgehead positions. The use of a Lewis acid catalyst can accelerate the reaction.[4] Alternative brominating agents, such as 1,3-dibromo-5,5-dimethylhydantoin, have also been employed to avoid the use of liquid bromine.

The subsequent hydrolysis of 1-bromoadamantane to 1-Adamantanol can be accomplished under various conditions. Simple hydrolysis in an aqueous acetone (B3395972) solution readily yields the desired alcohol. Other methods include treatment with silver nitrate (B79036) or hydrochloric acid.

Quantitative Data Summary

The following table summarizes quantitative data for various synthetic methods for 1-Adamantanol from adamantane, providing a comparative overview of their efficiencies.

| Pathway | Method | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

| Direct Oxidation | Dry Ozonation on Silica Gel | Adamantane, Ozone, Silica Gel | Pentane (B18724) (for loading) | -78 °C to RT | ~5 h | 81-84 | 1 |

| Bromination-Hydrolysis | Bromination with Br2 | Adamantane, Bromine | Excess Bromine | Reflux | Varies | High | 4 |

| Bromination-Hydrolysis | Bromination with DBDMH | Adamantane, 1,3-dibromo-5,5-dimethylhydantoin | Trichloromethane | 65-70 °C | 24-36 h | 89 | 5 |

| Bromination-Hydrolysis | Hydrolysis of 1-Bromoadamantane | 1-Bromoadamantane | Aqueous Acetone | Not specified | - | Readily | 4 |

Experimental Protocols

Detailed Methodology for Dry Ozonation on Silica Gel

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

Adamantane (6 g, 0.044 mole)

-

Silica gel 60 (70-230 mesh) (500 g)

-

Pentane (100 mL)

-

Ethyl acetate

-

Ozone generator

Procedure:

-

A solution of adamantane in pentane is prepared and added to the silica gel in a 2-L round-bottomed flask.

-

The pentane is removed by rotary evaporation at room temperature under reduced pressure, and the dry silica gel with adsorbed adamantane is rotated for an additional 2 hours.

-

The adamantane-silica gel mixture is transferred to an ozonation vessel and cooled to -78 °C in a dry ice/2-propanol bath.

-

A stream of oxygen is passed through the vessel for 2 hours, during which the internal temperature reaches -60 to -65 °C.

-

The ozone generator is activated, and an ozone-oxygen mixture is passed through the vessel for approximately 2 hours, causing the silica gel to turn dark blue.

-

The cooling bath is removed, and the vessel is allowed to warm to room temperature over a 3-hour period.

-

The silica gel is transferred to a chromatography column, and the organic material is eluted with ethyl acetate.

-

The solvent is evaporated to afford crude 1-Adamantanol.

-

The crude product is recrystallized from a 1:1 (v/v) mixture of dichloromethane and hexane to yield pure 1-Adamantanol. The total yield of 1-adamantanol is 5.4–5.6 g (81–84%).

Detailed Methodology for Bromination of Adamantane with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

This protocol is based on a patented method.

Materials:

-

Adamantane

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

Trichloromethane

Procedure:

-

Adamantane is dissolved in trichloromethane.

-

DBDMH is added to the solution. The molar ratio of adamantane to DBDMH can be varied.

-

The reaction mixture is heated to 65-70 °C and stirred for 24-36 hours.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is recrystallized from methanol to give 1-bromoadamantane as off-white crystals in 89% yield.

Detailed Methodology for Hydrolysis of 1-Bromoadamantane

This is a general procedure for the hydrolysis of 1-bromoadamantane.

Materials:

-

1-Bromoadamantane

-

Acetone

-

Water

Procedure:

-

1-Bromoadamantane is dissolved in a mixture of acetone and water.

-

The solution is stirred, and the progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion of the reaction, the acetone is removed under reduced pressure.

-

The aqueous residue is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is evaporated to yield 1-Adamantanol.

-

The crude product can be purified by recrystallization or sublimation.

Visualizing the Synthesis Pathways

The following diagrams illustrate the two primary synthesis pathways for 1-Adamantanol from adamantane.

Caption: Direct Oxidation Pathway to 1-Adamantanol.

Caption: Two-Step Bromination-Hydrolysis Pathway.

References

The Discovery and History of 1-Adamantanol: A Technical Guide

Introduction

1-Adamantanol, a hydroxylated derivative of adamantane (B196018), holds a significant place in the history of cage compounds and medicinal chemistry. Its unique, rigid, tricyclic structure has made it a valuable building block in the synthesis of a wide range of derivatives, most notably pharmaceuticals with significant impact on public health. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of 1-Adamantanol, tailored for researchers, scientists, and drug development professionals.

The Dawn of Adamantane Chemistry

The story of 1-Adamantanol is intrinsically linked to its parent hydrocarbon, adamantane. The existence of adamantane (C₁₀H₁₆), named for its structural similarity to diamond (from the Greek "adamas" meaning unconquerable), was first suggested in 1924. However, it was not until 1933 that it was first isolated from petroleum by the Czech chemists S. Landa and V. Machacek.[1] The first successful, albeit low-yield, synthesis of adamantane was achieved by Vladimir Prelog and Rativoj Seiwerth in 1941.[1][2][3] A more practical and efficient synthesis was later developed by Paul von Ragué Schleyer in 1957, which involved a Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene.[1] This breakthrough made adamantane and its derivatives readily accessible for further research.

The First Synthesis of 1-Adamantanol

With adamantane becoming more available, attention turned to the functionalization of its cage structure. The first synthesis of 1-Adamantanol was reported in 1959 by Stetter, Schwarz, and Hirschhorn . Their method involved the hydrolysis of 1-bromoadamantane (B121549), which was prepared by the direct bromination of adamantane. This seminal work opened the door to the vast field of adamantane derivative chemistry.

Key Synthetic Methodologies

Several methods have been developed for the synthesis of 1-Adamantanol. The following sections detail the most significant historical and modern experimental protocols.

From Adamantane via Bromination and Hydrolysis

This is the classical and historically significant route to 1-Adamantanol.

Experimental Protocol (Conceptual, based on early literature):

-

Step 1: Bromination of Adamantane. Adamantane is dissolved in a suitable solvent (e.g., carbon tetrachloride) and treated with elemental bromine, often in the presence of a Lewis acid catalyst. The reaction mixture is typically refluxed until the reaction is complete. The product, 1-bromoadamantane, is then isolated by removal of the solvent and purification, often by recrystallization.

-

Step 2: Hydrolysis of 1-Bromoadamantane. The purified 1-bromoadamantane is then subjected to hydrolysis. This can be achieved by heating with aqueous silver nitrate (B79036) or aqueous mineral acids (e.g., hydrochloric acid). The resulting 1-Adamantanol is then extracted and purified. A patent describes a high-yield process where the hydrolysis of 1-bromoadamantane is carried out at 100-150°C, achieving a purity of ≥99.5% and a yield of over 95%.

Direct Oxidation of Adamantane

Direct oxidation of the adamantane cage offers a more direct route to 1-Adamantanol.

This method provides a high-yield synthesis of 1-Adamantanol. A detailed procedure is available in Organic Syntheses.

Experimental Protocol (from Organic Syntheses):

-

Materials: Adamantane, pentane (B18724), silica (B1680970) gel, ozone-oxygen mixture, dichloromethane, hexane, ethyl acetate.

-

Procedure:

-

A solution of 6 g (0.044 mole) of adamantane in 100 ml of pentane is mixed with 500 g of silica gel in a 2-liter round-bottomed flask.

-

The pentane is removed by rotary evaporation at room temperature under reduced pressure, and the dry silica gel with adsorbed adamantane is rotated for an additional 2 hours.

-

The adamantane-silica gel dispersion is transferred to an ozonation vessel and cooled to -78°C in a dry ice/2-propanol bath.

-

An oxygen flow is passed through the vessel for 2 hours until the internal temperature reaches -60 to -65°C.

-

An ozone-oxygen mixture is then passed through the vessel for approximately 2 hours, causing the silica gel to turn dark blue.

-

The cooling bath is removed, and the vessel is allowed to warm to room temperature over 3 hours.

-

The silica gel is transferred to a chromatography column, and the organic material is eluted with 3 liters of ethyl acetate.

-

Evaporation of the solvent yields crude 1-Adamantanol (6.1-6.4 g).

-

The crude product is dissolved in a 1:1 (v/v) mixture of dichloromethane-hexane, filtered, concentrated, and cooled to -20°C to afford fine, white needles of 1-Adamantanol.

-

-

Yield: 5.4-5.6 g (81-84%).

Another method for the direct oxidation of adamantane involves the use of peroxyacetic acid.

Koch-Haaf Carboxylation and Subsequent Conversion

The Koch-Haaf reaction provides a route to 1-adamantanecarboxylic acid, which can then be converted to 1-Adamantanol.

Experimental Protocol (Conceptual):

-

Step 1: Koch-Haaf Reaction. Adamantane is treated with formic acid and a strong acid like sulfuric acid, or with carbon monoxide in the presence of a superacid, to produce 1-adamantanecarboxylic acid.

-

Step 2: Reduction to 1-Adamantanol. The resulting carboxylic acid can be reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic methods of 1-Adamantanol and its physical properties.

| Synthesis Method | Starting Material | Reagents | Yield (%) | Reference |

| Bromination and Hydrolysis | Adamantane | 1. Br₂, Lewis Acid; 2. H₂O/AgNO₃ or H⁺ | >95 (hydrolysis step) | |

| Ozonation on Silica Gel | Adamantane | O₃, SiO₂ | 81-84 | |

| Oxidation | Adamantane | Peroxyacetic acid | - |

| Physical Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O | |

| Molecular Weight | 152.23 g/mol | |

| Melting Point | 280-282 °C (sealed capillary) | |

| Appearance | White crystalline powder | |

| Solubility | Soluble in organic solvents, insoluble in water |

Biological Significance and Signaling Pathways

The development of adamantane derivatives has had a profound impact on medicine. 1-Adamantanol itself is a key intermediate in the synthesis of several important drugs, including amantadine (B194251) and memantine.

Amantadine and the M2 Proton Channel

Amantadine was one of the first antiviral drugs developed and is effective against the influenza A virus. Its mechanism of action involves the blockade of the M2 proton channel, a tetrameric protein in the viral envelope. This channel is essential for the uncoating of the virus within the host cell.

Memantine and the NMDA Receptor

Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease. It works by blocking the NMDA receptor ion channel, thereby preventing excessive glutamatergic stimulation, which can lead to excitotoxicity and neuronal damage.

Conclusion

The discovery and synthesis of 1-Adamantanol marked a pivotal moment in the exploration of polycyclic compounds. From its origins in the functionalization of the adamantane cage to its crucial role as a precursor for life-changing pharmaceuticals, 1-Adamantanol continues to be a molecule of significant interest to the scientific community. The synthetic methodologies detailed in this guide provide a foundation for researchers to build upon, fostering further innovation in the fields of organic synthesis and drug development.

References

1-Adamantanol Derivatives and their Functionalization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-adamantanol, a key building block in medicinal chemistry and materials science. Its unique, rigid, and lipophilic tricyclic structure offers a versatile scaffold for the development of novel therapeutic agents and functional materials. This document delves into the core aspects of 1-adamantanol functionalization, explores the biological activities of its derivatives, and provides detailed experimental protocols for key synthetic transformations.

Introduction to 1-Adamantanol

The adamantane (B196018) cage, a perfectly symmetrical and strain-free diamondoid hydrocarbon, serves as the foundation for 1-adamantanol and its derivatives. This unique structure imparts desirable physicochemical properties to molecules, such as high lipophilicity, thermal stability, and metabolic resistance, making it a privileged scaffold in drug discovery.[1][2]

Physicochemical Properties of the Adamantane Core

The adamantane moiety is characterized by its rigid, three-dimensional structure, which allows for the precise spatial orientation of functional groups.[2] This rigidity can enhance binding affinity to biological targets by reducing the entropic penalty upon binding. Its lipophilic nature facilitates passage across biological membranes, a crucial factor for drug efficacy.[1]

1-Adamantanol as a Versatile Precursor

1-Adamantanol serves as a readily available and versatile starting material for a wide array of adamantane derivatives.[3] The hydroxyl group at the bridgehead position provides a reactive handle for various functionalization reactions, enabling the synthesis of esters, ethers, and other derivatives with diverse biological activities.

Functionalization of the 1-Adamantanol Core

The strategic modification of the 1-adamantanol core is central to the development of new bioactive molecules. Key functionalization strategies include esterification, etherification, and direct C-H activation of the adamantane cage.

Esterification

Esterification is a fundamental transformation for modifying the properties of 1-adamantanol, often leading to derivatives with improved pharmacokinetic profiles.

The Fischer esterification, a classic acid-catalyzed reaction between an alcohol and a carboxylic acid, is a reliable method for synthesizing adamantyl esters. High yields can often be achieved using a carboxylic acid anhydride (B1165640) variant of this reaction.

Etherification

The synthesis of adamantyl ethers introduces a stable linkage that can be exploited to connect the adamantane scaffold to other pharmacophores. Intermolecular dehydration of 1-adamantanol with various alcohols in the presence of copper-containing catalysts provides an efficient route to 1-adamantyl alkyl ethers.

C-H Activation

Direct C-H functionalization of the adamantane framework represents a powerful and atom-economical approach to introduce a wide range of substituents, bypassing the need for pre-functionalized starting materials. Photocatalytic methods, in particular, have emerged as a mild and selective way to activate the strong C-H bonds of adamantane.

Bioactive 1-Adamantanol Derivatives

The unique structural features of the adamantane cage have been leveraged to develop a multitude of bioactive compounds with diverse therapeutic applications.

Antiviral Derivatives

Adamantane derivatives have a long history in antiviral drug discovery, with amantadine (B194251) and rimantadine (B1662185) being notable examples of influenza A M2 proton channel inhibitors. More recently, the adamantane scaffold has been explored for its potential against other viruses, including SARS-CoV-2.

Amantadine and its derivatives physically block the M2 proton channel of the influenza A virus, a crucial step in the viral replication cycle. This blockage prevents the influx of protons into the virion, thereby inhibiting the uncoating process.

Recent studies have demonstrated the in vitro activity of adamantane derivatives against SARS-CoV-2, suggesting that this scaffold could be a valuable starting point for the development of novel COVID-19 therapeutics.

Neuroprotective Derivatives

The adamantane moiety is a key feature in several neuroprotective drugs, most notably memantine (B1676192), an NMDA receptor antagonist used in the treatment of Alzheimer's disease.

Memantine acts as an uncompetitive, open-channel blocker of the N-methyl-D-aspartate (NMDA) receptor. By preferentially blocking the channel during periods of excessive stimulation, memantine helps to mitigate the excitotoxicity associated with neurodegenerative disorders.

Anticancer Derivatives

The lipophilic nature of the adamantane core has been exploited in the design of anticancer agents. Adamantyl isothiourea derivatives, for instance, have shown promising cytotoxic activity against various cancer cell lines.

Certain adamantane-based compounds have been found to inhibit the Toll-like receptor 4 (TLR4) signaling pathway. This pathway is implicated in inflammatory processes that can contribute to cancer development and progression.

Quantitative Bioactivity Data

The following tables summarize key quantitative data for various 1-adamantanol derivatives, providing a basis for comparison and further research.

Table of Antiviral Activity (IC₅₀ Values)

| Derivative | Virus | Cell Line | IC₅₀ (µM) | Reference |

| Amantadine | SARS-CoV-2 | Vero E6 | 120-413 | |

| Rimantadine | SARS-CoV-2 | Vero E6 | 30-121 | |

| Tromantadine | SARS-CoV-2 | Vero E6 | 60-100 | |

| Amantadine | Influenza A (H1N1) | MDCK | Strain-dependent | |

| Rimantadine | Influenza A (H1N1) | MDCK | Strain-dependent | |

| 3F4 (Aminoadamantane derivative) | SARS-CoV-2 | Vero CCL-81 | 0.32 | |

| 3F5 (Aminoadamantane derivative) | SARS-CoV-2 | Vero CCL-81 | 0.44 | |

| 3E10 (Aminoadamantane derivative) | SARS-CoV-2 | Vero CCL-81 | 1.28 |

Table of Neuroprotective Activity (IC₅₀/EC₅₀ Values)

| Derivative | Target | Assay | IC₅₀/EC₅₀ (µM) | Reference |

| Memantine | NMDA Receptor | Whole-cell recording | ~1 | |

| Memantine | NMDA Receptor (GluN1/GluN2B) | Electrophysiology | 0.29 | |

| Amantadine | NMDA Receptor (GluN1/GluN2B) | Electrophysiology | 21.8 | |

| 5-Hydroxyadamantan-2-one | - | Brain ischemia model | Neuroprotective effects observed | |

| Myrtenal–adamantane conjugate (MAC-198) | Acetylcholinesterase | In vivo (rat cortex) | 48.7% inhibition |

Table of Anticancer Activity (IC₅₀ Values)

| Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Adamantyl Isothiourea Derivative 5 | Hep-G2 (Hepatocellular Carcinoma) | 7.70 | |

| Adamantyl Isothiourea Derivative 6 | Hep-G2 (Hepatocellular Carcinoma) | 3.86 | |

| Adamantane-1-carbohydrazide derivative 13a | A549 (Lung Cancer) | 1.55 |

Table of Reaction Yields for Functionalization

| Reaction | Substrate | Reagents | Product | Yield (%) | Reference |

| Ozonation | Adamantane | O₃, Silica gel | 1-Adamantanol | 81-84 | |

| Esterification | 1-Adamantanol | Acetic anhydride, H₂SO₄ | 1-Adamantyl acetate | High | |

| Etherification | 1-Adamantanol | n-Octanol, CuBr₂ | 1-Adamantyloctyl ether | 73 | |

| Hydroxylation | 1-Adamantanol | O₃, Silica gel | 1,3-Adamantanediol | 43 |

Signaling Pathways and Mechanisms of Action

Visualizing the molecular interactions and signaling cascades that underpin the bioactivity of 1-adamantanol derivatives is crucial for rational drug design.

Inhibition of Influenza A M2 Proton Channel

Caption: Mechanism of amantadine inhibition of the influenza A M2 proton channel.

Antagonism of the NMDA Receptor

References

The Adamantane Scaffold: A Technical Guide to the Putative Mechanisms of Action of 1-Adamantanol in Biological Systems

Disclaimer: Direct experimental data on the specific mechanism of action of 1-Adamantanol is limited in publicly available scientific literature. This guide provides an in-depth overview of the known biological activities of its close derivatives, which are widely studied and provide a strong basis for understanding the potential, yet unconfirmed, mechanisms of 1-Adamantanol. The experimental protocols and quantitative data presented herein are primarily derived from studies on these derivatives and should be adapted and validated for 1-Adamantanol.

Introduction

1-Adamantanol, a tertiary alcohol of the rigid, tricyclic hydrocarbon adamantane (B196018), serves as a crucial chemical scaffold in drug discovery. Its unique lipophilic and cage-like structure facilitates blood-brain barrier penetration and provides a stable framework for the design of therapeutic agents. While 1-Adamantanol itself is not a widely used therapeutic, its derivatives, such as amantadine (B194251) and memantine, have well-established roles in treating viral infections and neurological disorders. This technical guide consolidates the current understanding of how the adamantane scaffold, exemplified by 1-Adamantanol's derivatives, interacts with biological systems.

Putative Mechanisms of Action

The biological effects of adamantane derivatives are primarily attributed to their ability to modulate the function of ion channels and receptors.

Ion Channel Modulation: Influenza A M2 Proton Channel

The antiviral activity of amantadine, a primary amine derivative of adamantane, against influenza A virus is the most well-characterized mechanism associated with the adamantane scaffold. It is hypothesized that 1-Adamantanol's core structure could contribute to similar, albeit likely weaker, interactions.

-

Mechanism: Amantadine blocks the ion channel activity of the M2 protein of the influenza A virus. This channel is essential for the influx of protons into the virion, which is a critical step for viral uncoating and the release of the viral ribonucleoprotein (vRNP) into the cytoplasm of the host cell. By obstructing this channel, amantadine inhibits viral replication at an early stage.

Caption: Inhibition of Influenza A M2 Proton Channel by an Adamantane Derivative.

Receptor Modulation: NMDA Receptor Antagonism

Memantine, another prominent adamantane derivative, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This action is believed to be central to its neuroprotective effects. The adamantane structure is critical for its interaction with the receptor's ion channel.

-

Mechanism: Under conditions of excessive glutamatergic stimulation, as seen in neurodegenerative diseases, NMDA receptors are overactivated, leading to excitotoxicity and neuronal cell death. Memantine, with its adamantane moiety, binds within the ion channel of the NMDA receptor when it is open, blocking the influx of Ca2+ ions. This blockade is voltage-dependent and has fast kinetics, meaning it does not interfere with the normal physiological function of the receptor but prevents its pathological overactivation.

Caption: Uncompetitive Antagonism of the NMDA Receptor by an Adamantane Derivative.

Quantitative Data for Adamantane Derivatives

The following table summarizes key quantitative data for well-studied adamantane derivatives. This data provides a benchmark for the potential activity of 1-Adamantanol.

| Compound | Target | Assay Type | Value | Reference |

| Amantadine | Influenza A M2 Channel | Plaque reduction assay | IC50: ~0.4 µg/mL | [1] |

| Memantine | NMDA Receptor | [3H]MK-801 binding | Ki: 0.54 ± 0.23 µM | [2] |

| Amantadine | NMDA Receptor | [3H]MK-801 binding | Ki: 10.50 ± 6.10 µM | [2] |

| Memantine | NMDA Receptor | Patch-clamp | IC50: 2.3 ± 0.3 µM | [3] |

| Amantadine | Sigma-1 Receptor | --INVALID-LINK---pentazocine binding | Ki: 20.25 ± 16.48 µM | [4] |

| Memantine | Sigma-1 Receptor | --INVALID-LINK---pentazocine binding | Ki: 19.98 ± 3.08 µM |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of adamantane derivatives. These would require optimization for the specific investigation of 1-Adamantanol.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a standard method for determining the antiviral efficacy of a compound.

-

Objective: To determine the concentration of the test compound (e.g., 1-Adamantanol) that inhibits the formation of viral plaques by 50% (IC50).

-

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza A virus stock

-

Test compound (1-Adamantanol)

-

Cell culture medium (e.g., DMEM)

-

Agarose (B213101) overlay medium

-

Crystal violet staining solution

-

-

Procedure:

-

Seed MDCK cells in 6-well plates and grow to confluency.

-

Prepare serial dilutions of the test compound in infection medium.

-

Infect the confluent cell monolayers with a known titer of influenza A virus for 1 hour.

-

Remove the virus inoculum and wash the cells.

-

Add the agarose overlay medium containing the different concentrations of the test compound.

-

Incubate the plates until viral plaques are visible.

-

Fix the cells and stain with crystal violet.

-

Count the number of plaques in each well and calculate the IC50 value.

-

Caption: Workflow for a Plaque Reduction Assay.

NMDA Receptor Binding Assay ([3H]MK-801 Displacement)

This assay measures the affinity of a compound for the ion channel of the NMDA receptor.

-

Objective: To determine the inhibitory constant (Ki) of the test compound for the MK-801 binding site on the NMDA receptor.

-

Materials:

-

Rat cortical membranes (source of NMDA receptors)

-

[3H]MK-801 (radioligand)

-

Test compound (1-Adamantanol)

-

Assay buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Scintillation cocktail

-

-

Procedure:

-

Prepare a reaction mixture containing rat cortical membranes, [3H]MK-801, and varying concentrations of the unlabeled test compound.

-

Incubate the mixture to allow for binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the IC50 value of the test compound, which is then used to calculate the Ki value.

-

Caption: Workflow for a Radioligand Binding Assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to a compound.

-

Objective: To characterize the effect of the test compound on the currents mediated by a specific ion channel (e.g., NMDA receptor).

-

Materials:

-

Cultured neurons or cells expressing the target receptor

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Glass micropipettes

-

Internal and external recording solutions

-

Test compound (1-Adamantanol)

-

-

Procedure:

-

Prepare cultured cells expressing the ion channel of interest.

-

Form a high-resistance seal (giga-seal) between a glass micropipette and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Apply a voltage-clamp protocol to the cell.

-

Record the baseline ion channel currents in response to agonist application.

-

Perfuse the cell with the external solution containing the test compound.

-

Record the ion channel currents in the presence of the test compound and compare to the baseline to determine the effect (e.g., inhibition, potentiation).

-

Conclusion

While direct evidence for the mechanism of action of 1-Adamantanol is not abundant, the well-documented activities of its derivatives provide a strong foundation for future research. The adamantane scaffold is a privileged structure in medicinal chemistry, capable of interacting with a variety of biological targets, most notably ion channels. The experimental protocols and data presented in this guide offer a comprehensive starting point for researchers and drug development professionals to investigate the specific biological effects of 1-Adamantanol and to unlock the full potential of this versatile chemical entity. Further studies employing the methodologies outlined here are essential to fully elucidate the direct molecular mechanisms of 1-Adamantanol.

References

- 1. ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the 1-amino-adamantanes at the MK-801-binding site of the NMDA-receptor-gated ion channel: a human postmortem brain study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMDA receptor - Wikipedia [en.wikipedia.org]

- 4. Affinity of 1-aminoadamantanes for the sigma binding site in post-mortem human frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Adamantanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Adamantanol in various organic solvents. Due to its rigid, cage-like structure, 1-Adamantanol exhibits unique physicochemical properties that are of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. Understanding its solubility is crucial for applications ranging from reaction optimization and purification to formulation development. This document summarizes the available qualitative solubility data, provides detailed experimental protocols for quantitative solubility determination, and includes a visual representation of a general experimental workflow.

Core Concepts of 1-Adamantanol Solubility

1-Adamantanol (C₁₀H₁₆O) is a tertiary alcohol with a unique tricyclic aliphatic structure. Its solubility in organic solvents is primarily governed by the interplay between the nonpolar adamantane (B196018) cage and the polar hydroxyl group. The "like dissolves like" principle is a key determinant of its solubility profile. The bulky, nonpolar adamantane core favors interactions with nonpolar solvents, while the hydroxyl group can participate in hydrogen bonding with polar protic and aprotic solvents.

Data Presentation: Qualitative Solubility of 1-Adamantanol

While quantitative solubility data for 1-Adamantanol in a wide range of organic solvents is not extensively available in the public domain, numerous sources provide qualitative descriptions of its solubility. The following table summarizes this information. It is important to note that terms like "soluble" and "sparingly soluble" are qualitative, and the actual solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent.

| Solvent Classification | Solvent | Qualitative Solubility | Citation |

| Polar Protic | Methanol | Soluble | [1][2][3][4] |

| Ethanol | Soluble | [1] | |

| Polar Aprotic | Acetone | Moderate Solubility | |

| Dimethyl Sulfoxide (DMSO) | Soluble (50 mg/mL, may require sonication) | ||

| Ethers | Diethyl Ether | Soluble | |

| Tetrahydrofuran (THF) | Soluble | ||

| Halogenated | Chloroform | Moderate to Sparingly Soluble |

Experimental Protocols for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following experimental methodologies can be employed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility, particularly when the solute is non-volatile. A detailed protocol, adapted from the study of the structurally similar 3-amino-1-adamantanol, is provided below.

Materials:

-

1-Adamantanol (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Sealed vials (e.g., screw-cap glass vials with PTFE liners)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Pre-weighed evaporation dishes or vials

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-Adamantanol to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient duration (e.g., 24-48 hours) to ensure that equilibrium solubility is achieved. Periodically check to confirm that excess solid remains.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 1-5 mL) of the supernatant using a pre-warmed syringe to prevent premature crystallization of the solute.

-

Promptly attach a syringe filter to the syringe and filter the solution directly into a pre-weighed, clean, and dry evaporation dish or vial.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a fume hood or a vacuum oven at a temperature sufficient to evaporate the solvent without causing sublimation or degradation of the 1-Adamantanol.

-

Continue the evaporation process until a constant weight of the dried solute is achieved.

-

-

Calculation of Solubility:

-

Measure the final mass of the evaporation dish containing the dry 1-Adamantanol.

-

The mass of the dissolved 1-Adamantanol is the final mass of the dish minus the initial mass of the empty dish.

-

The mass of the solvent in the filtered aliquot can be determined by the difference between the mass of the filtered solution and the mass of the dissolved solute.

-

Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ), grams per liter of solvent (g/L), or as a mole fraction.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining the concentration of a solute in a saturated solution, especially for compounds that are UV-active or can be easily derivatized.

Procedure:

-

Preparation of Saturated Solution and Sampling: Follow steps 1 and 2 as described in the Gravimetric Method.

-

Sample Preparation for Analysis:

-

Accurately dilute a known volume or mass of the filtered saturated solution with a suitable solvent (mobile phase is often a good choice) to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method for the quantification of 1-Adamantanol. This will typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

-

As 1-Adamantanol lacks a strong chromophore, UV detection at a low wavelength (e.g., ~200-210 nm) or derivatization with a UV-active tag may be necessary. Alternatively, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be used.

-

Prepare a series of standard solutions of 1-Adamantanol of known concentrations and inject them into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Using the concentration of the diluted sample and the dilution factor, calculate the concentration of 1-Adamantanol in the original saturated solution.

-

UV-Vis Spectrophotometry Method

For a more rapid but potentially less specific analysis, UV-Vis spectrophotometry can be used if 1-Adamantanol exhibits sufficient absorbance at a specific wavelength or can be derivatized to produce a chromophoric product.

Procedure:

-

Preparation of Saturated Solution and Sampling: Follow steps 1 and 2 as described in the Gravimetric Method.

-

Sample Preparation for Analysis:

-

Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

-

Spectrophotometric Analysis:

-

Determine the wavelength of maximum absorbance (λmax) for 1-Adamantanol in the chosen solvent.

-

Prepare a series of standard solutions of 1-Adamantanol of known concentrations and measure their absorbance at the λmax to create a calibration curve (absorbance vs. concentration) according to the Beer-Lambert law.

-

Measure the absorbance of the diluted sample solution at the same wavelength.

-

-

Calculation of Solubility:

-

Calculate the concentration of 1-Adamantanol in the diluted sample from the calibration curve.

-

Use the dilution factor to determine the solubility in the original saturated solution.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of 1-Adamantanol solubility using the isothermal saturation method.

Caption: General workflow for the determination of 1-Adamantanol solubility.

References

- 1. 1-Adamantanol | 768-95-6 [chemicalbook.com]

- 2. 768-95-6 CAS MSDS (1-Adamantanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 1-Adamantanol CAS#: 768-95-6 [m.chemicalbook.com]

- 4. 1-Adamantanol CAS 768-95-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thermal Stability and Phase Transitions of 1-Adamantanol

This technical guide provides a comprehensive overview of the thermal stability and phase transitions of 1-Adamantanol (also known as 1-hydroxyadamantane), a key intermediate in the synthesis of various pharmaceuticals and a valuable building block in materials science.[1] Its rigid, cage-like structure imparts significant thermal stability, making a thorough understanding of its thermal behavior crucial for its application in drug development and materials science.[1]

Thermal Properties of 1-Adamantanol

1-Adamantanol is a white crystalline solid at room temperature.[1] It is characterized by its high thermal stability, which is a hallmark of the adamantane (B196018) scaffold.[1] The compound is known to undergo sublimation and exhibits a significant order-disorder phase transition before melting.

Table 1: Key Thermal Properties of 1-Adamantanol

| Property | Value | Notes |

| Melting Point | ~247 °C (sublimes) | The compound sublimes at atmospheric pressure, making a precise melting point determination challenging.[2] |

| Sublimation Temperature | 240 °C | |

| Order-Disorder Phase Transition (Heating) | 359 K (86 °C) | This is an endothermic process observed upon heating. |

| Order-Disorder Phase Transition (Cooling) | 342 K (69 °C) | A hysteresis is observed, with the transition occurring at a lower temperature upon cooling. |

| Entropy of Transition (Heating) | 36 J K⁻¹ mol⁻¹ | |

| Entropy of Transition (Cooling) | 34 J K⁻¹ mol⁻¹ |

Phase Transitions of 1-Adamantanol

1-Adamantanol exists in at least two distinct solid phases: a low-temperature ordered phase and a high-temperature disordered phase (a plastic crystal phase). The transition between these phases is a key characteristic of its thermal behavior.

-

Low-Temperature Phase (Ordered Crystal): In this phase, the adamantyl groups have a fixed orientation within the crystal lattice.

-

High-Temperature Phase (Plastic Crystal/Disordered): Above the transition temperature, the adamantyl groups gain rotational freedom, leading to a disordered state. Infrared spectroscopy studies indicate that even in the high-temperature disordered phase, a significant degree of hydrogen bonding persists, although some free hydroxyl groups are present.

The transition from the ordered to the disordered phase is an endothermic process, as observed in differential scanning calorimetry (DSC). This transition is reversible, though it exhibits thermal hysteresis, meaning the transition temperature upon cooling is lower than upon heating.

Experimental Protocols for Thermal Analysis

A thorough investigation of the thermal properties of 1-Adamantanol involves several key analytical techniques.

DSC is employed to determine the temperatures and enthalpies of phase transitions.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of 1-Adamantanol into a standard aluminum DSC pan. Hermetically seal the pan to prevent sublimation during the experiment.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the highest expected transition (e.g., 300 °C).

-

Hold the sample at the high temperature for a few minutes to ensure complete transition.

-

Cool the sample at the same controlled rate back to the initial temperature.

-

A second heating scan is often performed to confirm the reversibility of the transitions and to obtain data on a sample with a known thermal history.

-

-

Data Analysis: Analyze the resulting heat flow versus temperature curve to identify endothermic and exothermic peaks, corresponding to phase transitions. The onset temperature of a peak is typically taken as the transition temperature, and the area under the peak is integrated to determine the enthalpy of the transition.

TGA is used to assess the thermal stability and decomposition profile of 1-Adamantanol.

Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of 1-Adamantanol into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: Place the crucible onto the TGA balance. Purge the furnace with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.

-

Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Monitor the change in sample mass as a function of temperature. The onset of mass loss indicates the beginning of decomposition or significant sublimation.

Temperature-dependent XRD is used to characterize the crystal structures of the different phases of 1-Adamantanol.

Experimental Protocol:

-

Sample Preparation: A fine powder of 1-Adamantanol is mounted on a sample holder equipped with a heating/cooling stage.

-

Instrument Setup: The sample is placed in an X-ray diffractometer.

-

Data Collection:

-

Collect a diffraction pattern at room temperature to identify the initial phase.

-

Heat the sample in controlled steps through the phase transition temperature, collecting a diffraction pattern at each temperature point.

-

Cool the sample and collect diffraction patterns to observe the reverse transition.

-

-

Data Analysis: Analyze the diffraction patterns to determine the unit cell parameters and space group for each phase. Changes in the diffraction pattern with temperature indicate a phase transition.

Experimental Workflow and Logical Relationships

The characterization of the thermal properties of 1-Adamantanol follows a logical progression of experiments. The following diagram illustrates this workflow.

This in-depth guide provides a solid foundation for understanding and investigating the thermal stability and phase transitions of 1-Adamantanol. The provided data and experimental protocols are essential for researchers and professionals working with this versatile compound in pharmaceutical development and materials science.

References

1-Adamantanol: A Versatile Precursor for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rigid, tricyclic hydrocarbon cage of adamantane (B196018) has captivated medicinal chemists for decades. Its unique physicochemical properties, including high lipophilicity, metabolic stability, and a three-dimensional structure, make it an invaluable scaffold in drug design. 1-Adamantanol, a key hydroxylated derivative, serves as a versatile starting point for the synthesis of a multitude of bioactive molecules, leading to the development of approved drugs for a wide range of therapeutic areas.[1][2][3] This technical guide provides a comprehensive overview of 1-adamantanol's role as a precursor in drug discovery, detailing synthetic methodologies, biological activities, and key signaling pathways, supported by quantitative data and experimental protocols.

The Adamantane Advantage in Medicinal Chemistry

The incorporation of an adamantane moiety, often via 1-adamantanol, can significantly enhance the pharmacological profile of a drug candidate.[1][4] Its bulky and rigid structure can provide steric shielding to adjacent functional groups, protecting them from metabolic degradation and thereby increasing the drug's half-life. The high lipophilicity of the adamantane cage can improve a molecule's ability to cross cellular membranes, potentially enhancing bioavailability and distribution to target tissues. Furthermore, the well-defined three-dimensional geometry of adamantane allows for the precise spatial orientation of pharmacophoric groups, which can lead to increased binding affinity and selectivity for biological targets.

Therapeutic Applications of 1-Adamantanol Derivatives

Derivatives of 1-adamantanol have given rise to a diverse array of clinically successful drugs targeting a variety of diseases.

Antiviral Agents

The first major therapeutic breakthrough for adamantane derivatives was in the field of antiviral agents. Amantadine (B194251) and Rimantadine, both synthesized from adamantane precursors, have been used for the treatment and prophylaxis of influenza A virus infections. Their mechanism of action involves the inhibition of the viral M2 proton channel, which is essential for viral uncoating and replication.

Neuroprotective Agents

In the realm of neurological disorders, memantine (B1676192), an N-methyl-D-aspartate (NMDA) receptor antagonist, is a prominent drug derived from an adamantane scaffold. It is used in the management of moderate-to-severe Alzheimer's disease. By blocking the pathological activation of NMDA receptors while preserving their normal physiological function, memantine helps to mitigate the excitotoxicity implicated in neuronal cell death.

Antidiabetic Agents

More recently, 1-adamantanol derivatives have been successfully developed as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes. Saxagliptin and Vildagliptin (B1682220) are notable examples that utilize the adamantane scaffold to achieve high potency and favorable pharmacokinetic profiles.

Emerging Applications

The versatility of the adamantane scaffold continues to be explored in other therapeutic areas. Adamantane-based compounds are being investigated as antagonists for the P2X7 receptor in the context of pain and inflammation, as well as ligands for the sigma-2 receptor, which is overexpressed in some cancer cells.

Quantitative Data on Adamantane-Based Drugs

The following tables summarize key quantitative data for prominent drugs derived from 1-adamantanol precursors, providing a comparative overview of their biological activity and pharmacokinetic properties.

Table 1: In Vitro Biological Activity of Adamantane Derivatives

| Compound | Target | Assay Type | Value | Reference |

| Vildagliptin | DPP-4 | IC50 | 4.5 nmol/L | |

| Rimantadine Derivative (pyrrolidine analogue) | Influenza A virus | Antiviral Activity | 6-fold more active than Rimantadine | |

| Amantadine Derivative (Compound 4A) | Human Coronavirus 229E | IC50 | 641.65 µg/mL |

Table 2: Pharmacokinetic Parameters of Adamantane-Based Drugs in Humans

| Drug | Tmax (hours) | Elimination Half-life (hours) | Bioavailability (%) | Protein Binding (%) | Metabolism | Excretion | Reference |

| Saxagliptin | 2 | 2.5 | ~75 | Negligible | Hepatic (CYP3A4/5) to active metabolite (5-hydroxy saxagliptin) | Urine (75%) and Feces (22%) | |

| Vildagliptin | 1.5 - 2.0 | ~2 | 85 | 9.3 | Primarily hydrolysis | Urine (85%) and Feces (15%) | |

| Amantadine | 2 - 4 | 10 - 14 | ~90 | ~67 | Not significantly metabolized | Primarily renal (unchanged) | |

| Memantine | 3 - 8 | 60 - 80 | ~100 | ~45 | Minimal | Primarily renal (unchanged) |

Key Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. Below are methodologies for the synthesis of a key 1-adamantanol derivative and a relevant biological assay.

Synthesis of Amantadine Hydrochloride from 1-Bromoadamantane (B121549)

This protocol outlines a common method for the synthesis of the antiviral drug amantadine.

Step 1: Formation of N-(1-adamantyl)formamide

-

In a reaction vessel, add 1-bromoadamantane to formamide (B127407) with continuous stirring at 85°C.

-

Heat the mixture to 90°C.

-

Slowly add concentrated sulfuric acid to the reaction mixture.

-

Maintain the temperature and continue stirring for approximately 4 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-(1-adamantyl)formamide product.

-

Filter the precipitate and wash the solid with cold water.

Step 2: Hydrolysis to Amantadine

-

Prepare a mixture of potassium hydroxide, water, and propylene (B89431) glycol.

-

Add the N-(1-adamantyl)formamide obtained in the previous step to this mixture.

-

Heat the mixture to 135°C and maintain this temperature for approximately 7 hours, monitoring the reaction progress by TLC.

Step 3: Salt Formation

-

Cool the reaction mixture to room temperature and add ice-cold water.

-

Extract the amantadine base into dichloromethane.

-

Wash the organic layer with water.

-

Treat the organic layer with aqueous hydrochloric acid to precipitate amantadine hydrochloride.

-

Filter the solid and dry to obtain the final product.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of a test compound, such as a 1-adamantanol derivative, on the DPP-4 enzyme.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

Test compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

-

Incubator at 37°C

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO and create a serial dilution to test a range of concentrations.

-

Dilute the recombinant human DPP-4 enzyme in cold assay buffer to the desired working concentration. Keep the enzyme on ice.

-

Prepare a working solution of the DPP-4 substrate in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank (No Enzyme): Add assay buffer and the same volume of DMSO as the test compound wells.

-

Enzyme Control (100% Activity): Add assay buffer, diluted DPP-4 enzyme, and DMSO.

-

Test Compound: Add assay buffer, diluted DPP-4 enzyme, and the test compound dilution.

-

Positive Control: Add assay buffer, diluted DPP-4 enzyme, and the positive control inhibitor.

-

-

Incubation:

-

Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Add the DPP-4 substrate solution to all wells to start the enzymatic reaction.

-

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 15-30 minutes, taking readings every minute.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence versus time plot) for each well.

-

Subtract the average slope of the blank wells from all other wells.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

Visualizing the Role of 1-Adamantanol in Drug Discovery

Diagrams are powerful tools for visualizing complex biological pathways and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Drug Discovery Workflow for Adamantane-Based Therapeutics

This workflow illustrates the typical stages involved in the development of new drugs starting from 1-adamantanol.

Signaling Pathway of DPP-4 Inhibition by Adamantane Derivatives

This diagram illustrates the mechanism of action of DPP-4 inhibitors like Saxagliptin and Vildagliptin in the context of glucose homeostasis.

References

- 1. Pharmacokinetics and pharmacodynamics of vildagliptin in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

The Adamantane Advantage: Harnessing 1-Adamantanol for Antiviral Drug Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The rigid, tricyclic cage structure of adamantane (B196018) has established it as a valuable scaffold in medicinal chemistry, particularly in the development of antiviral therapeutics. Its unique lipophilic nature and pharmacokinetic properties have given rise to a class of drugs with significant biological activity. Among the various starting materials for these drugs, 1-Adamantanol serves as a key precursor for the synthesis of prominent antiviral agents like amantadine (B194251) and rimantadine, primarily known for their efficacy against influenza A virus. This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of adamantane-based antiviral drugs, with a focus on leveraging 1-Adamantanol as a starting material.

Mechanism of Action: Targeting the Influenza A M2 Ion Channel

The primary antiviral mechanism of first-generation adamantane derivatives, such as amantadine and rimantadine, is the blockade of the M2 proton ion channel of the influenza A virus.[1][2] This viral protein is crucial for two main stages of the viral replication cycle: the uncoating of the virus within the host cell and the assembly and release of new virions.[2][3] By obstructing this ion channel, adamantane antivirals prevent the necessary acidification of the endosome, which in turn inhibits the release of viral RNA into the host cell's cytoplasm.[4] This disruption effectively halts viral replication.

However, the clinical utility of these first-generation drugs has been diminished due to the emergence of widespread viral resistance, often stemming from mutations in the M2 protein. This has prompted extensive research into novel adamantane derivatives with improved efficacy against resistant strains and a broader spectrum of antiviral activity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and antiviral activity of adamantane derivatives.

Table 1: Synthesis of Amantadine Hydrochloride

| Starting Material | Key Reagents | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Overall Yield (%) | Reference |

| Adamantane | Nitric acid, Acetonitrile | None | 40 | 3 | 87 | |

| 1-Bromoadamantane (B121549) | Formamide (B127407), Sulfuric acid | Formamide | 85 | 5.5 | 88 | |

| 1-Bromoadamantane | Acetylamide, Sulfuric acid | Acetylamide | 125 - 130 | 3.5 | ~87 | |

| Adamantane | Nitric acid, Acetonitrile (Microwave) | None | 40 | 3 | 71 |

Table 2: Antiviral Activity of Adamantane Derivatives against Influenza A Virus

| Compound | Virus Strain | IC50 (µM) | Reference |

| (2R,4S)-13 (Adamantyl-piperidine derivative) | A/California/04/2009 (H1N1) | 18.4 | |

| (2R,4S)-13 (Adamantyl-piperidine derivative) | A/Orenburg/128/2007 (H1N1) | 17.6 | |

| (2S,4R)-13 (Adamantyl-piperidine derivative) | A/California/04/2009 (H1N1) | > 40.0 | |

| (2S,4R)-13 (Adamantyl-piperidine derivative) | A/Orenburg/128/2007 (H1N1) | 26.9 | |

| Amantadine | Influenza A (various strains) | - | |

| Rimantadine | Influenza A (various strains) | - | |

| 2-hydroxyrimantadine | Wild-type influenza A (H3N2, H1N1) | Similar to amantadine | |

| 3-hydroxyrimantadine | Wild-type influenza A (H3N2, H1N1) | Modest activity | |

| 4-hydroxyrimantadine | Wild-type influenza A (H3N2, H1N1) | Modest activity |

Experimental Protocols

Protocol 1: Synthesis of Amantadine Hydrochloride from 1-Adamantanol (via 1-Bromoadamantane)

This protocol outlines a two-step synthesis of amantadine hydrochloride starting from 1-adamantanol. The first step involves the conversion of 1-adamantanol to 1-bromoadamantane, which is then used to produce amantadine.

Step 1: Synthesis of 1-Bromoadamantane from 1-Adamantanol

-

Materials: 1-Adamantanol, Hydrobromic acid (48%), Sulfuric acid (concentrated), round-bottom flask, reflux condenser, heating mantle, separatory funnel, drying agent (e.g., anhydrous magnesium sulfate), rotary evaporator.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1-adamantanol in an excess of 48% hydrobromic acid.

-

Slowly add concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ice water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 1-bromoadamantane.

-

The product can be further purified by recrystallization or distillation.

-

Step 2: Synthesis of Amantadine Hydrochloride from 1-Bromoadamantane

-

Materials: 1-Bromoadamantane, Formamide, Sulfuric acid (96%), ice-cold water, filtration apparatus.

-

Procedure:

-

At 75 °C, add 1-bromoadamantane (66.0 g; 0.3 mol) to formamide (122 mL; 2.7 mol) with stirring.

-

Slowly add concentrated sulfuric acid (96%, 90 mL, 1.65 mol) dropwise to the mixture.

-

Heat the reaction to 85 °C and maintain for 5.5 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into ice-cold water (350 mL) and stir at 0–5 °C for 1 hour to precipitate the N-(1-adamantyl)-formamide intermediate.

-

Collect the white solid by filtration and wash with cool water.

-

The intermediate is then hydrolyzed by refluxing with an aqueous solution of hydrochloric acid (e.g., 19.46%) for 1 hour to yield amantadine hydrochloride.

-

Cool the solution to induce crystallization, and collect the amantadine hydrochloride product by filtration.

-

Protocol 2: Synthesis of Rimantadine

This protocol describes a general synthetic route to rimantadine, starting from adamantan-1-yl methyl ketone.

-

Materials: Adamantan-1-yl methyl ketone, Ethanol (B145695), Sodium borohydride, Hydrochloric acid, Ammonia (B1221849) water, Ethyl acetate (B1210297), rotary evaporator.

-

Procedure:

-

In a 50 mL three-neck flask, add 2g of adamantan-1-yl methyl ketone, 5 mL of ethanol, and 2g of sodium borohydride.

-

Stir the mixture for 1 hour.

-

Slowly add 6 mL of hydrochloric acid dropwise to adjust the pH to 2.5 and filter to obtain a solid.

-

Dissolve the solid in ethanol and add 10 mL of ammonia water dropwise at 0 °C.

-

React for 0.5 hours, then heat to 40 °C for 1 hour.

-

Extract the product with ethyl acetate.

-

Remove the ethyl acetate from the extract by rotary evaporation to obtain the white crystalline product, rimantadine. The reported yield for this final step is 94%.

-

Visualizations

Caption: Synthetic pathway of Amantadine HCl from 1-Adamantanol.

Caption: Mechanism of adamantane antivirals targeting the M2 ion channel.

Caption: Experimental workflow for the synthesis of Rimantadine.

References

Application Notes and Protocols for the Oxidation of Adamantane to 1-Adamantanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 1-adamantanol through the selective oxidation of adamantane (B196018). The included methodologies are designed to be reproducible and scalable for applications in academic research and industrial drug development.

Introduction

Adamantane and its derivatives are crucial building blocks in medicinal chemistry and materials science due to their unique rigid, lipophilic, and three-dimensional cage structure. The introduction of a hydroxyl group at the tertiary bridgehead position to form 1-adamantanol is a key functionalization step for the synthesis of more complex bioactive molecules. This document outlines two robust methods for this transformation: oxidation using methyl(trifluoromethyl)dioxirane (B1250162) (TFDO) generated in situ and ozonolysis on a solid support.

Comparative Data of Oxidation Protocols

The following table summarizes the key quantitative data from different experimental protocols for the oxidation of adamantane to 1-adamantanol, allowing for easy comparison of their efficacy and reaction conditions.

| Method | Oxidant | Catalyst/Support | Solvent(s) | Temp. (°C) | Time | Conversion (%) | Yield of 1-Adamantanol (%) | Key Observations |

| In Situ Dioxirane Generation | Oxone / 1,1,1-Trifluoroacetone (B105887) | None | Dichloromethane (B109758) / Water | 25 | 80 s | 93 | 99 (of converted material) | Fast and efficient continuous flow process with high selectivity for the tertiary C-H bond.[1] |

| Ozonolysis on Solid Support | Ozone (O₃) | Silica (B1680970) Gel | Pentane (B18724) (for deposition) | -78 | 2 h | >99.5 | 81-84 | A "dry" ozonation method that provides good yields and high conversion.[2] |

| Iron Catalysis | meta-Chloroperoxybenzoic acid (m-CPBA) | Iron(III) Complex | Acetonitrile | Ambient | — | — | — | Demonstrates good selectivity for the tertiary position over the secondary position (3°/2° ratio of 18).[3] |

| Copper Catalysis | Hydrogen Peroxide (H₂O₂) | Cu₂Cl₄·2DMG | Acetonitrile / Water | 40-70 | 5-60 min | 100 | — | Results in a mixture of mono-, di-, tri-, and tetra-oxygenated products.[4] |

Experimental Protocols

Protocol 1: Oxidation using In Situ Generated Methyl(trifluoromethyl)dioxirane (TFDO) in a Continuous Flow System

This protocol describes a rapid and highly selective method for the oxidation of adamantane to 1-adamantanol using TFDO generated in situ in a continuous flow setup.[1]

Materials:

-

Adamantane

-

1,1,1-Trifluoroacetone

-

Oxone (Potassium peroxymonosulfate)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Deionized water

-

Continuous flow reactor system (e.g., microreactor or packed-bed reactor)

-

Syringe pumps

-

Back-pressure regulator

-

Standard glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Solution Preparation:

-

Organic Phase: Prepare a 0.05 M solution of adamantane and a 1.0 M solution of 1,1,1-trifluoroacetone in dichloromethane.

-

Aqueous Phase 1 (Buffer): Prepare a 1.5 M aqueous solution of sodium bicarbonate.

-

Aqueous Phase 2 (Oxidant): Prepare a 0.5 M aqueous solution of Oxone.

-

-

Flow Reactor Setup:

-

Set up a continuous flow reactor system. A packed-bed reactor with glass beads is recommended to improve mass transfer.

-

Use separate syringe pumps for the organic phase and the two aqueous phases.

-

Connect the outlets of the syringe pumps to a T-mixer to combine the reagent streams before they enter the reactor.

-

Maintain the reactor at 25 °C.

-

Set the flow rates of the pumps to achieve a residence time of 80 seconds within the reactor.

-

-

Reaction:

-

Pump the three solutions simultaneously through the flow reactor. The in situ generation of TFDO and subsequent oxidation of adamantane will occur within the reactor.

-

-

Workup and Purification:

-

Collect the reaction mixture from the outlet of the reactor.

-

Separate the organic and aqueous layers.

-

Wash the organic layer with saturated aqueous sodium thiosulfate (B1220275) solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain pure 1-adamantanol.

-

Protocol 2: Oxidation of Adamantane using Ozone on Silica Gel

This protocol details a "dry" ozonation method for the synthesis of 1-adamantanol.

Materials:

-

Adamantane

-

Silica gel

-

Pentane

-

Ozone generator

-

Round-bottomed flask

-

Rotary evaporator

-

Chromatography column

-

Ethyl acetate

-

Dichloromethane

Procedure:

-

Adsorption of Adamantane onto Silica Gel:

-

In a 2-L round-bottomed flask, dissolve 6 g (0.044 mole) of adamantane in 100 mL of pentane.